REACTION_SMILES
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[CH3:15][O:16][CH2:17][CH2:18][O:19][CH3:20].[H-:2].[Na+:1].[c:3]1([CH:9]2[C:10](=[O:14])[CH2:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([C:9]2([CH3:15])[C:10](=[O:14])[CH2:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC1c1ccccc1
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Name
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Type
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product
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Smiles
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CC1(c2ccccc2)CCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |